2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

Description

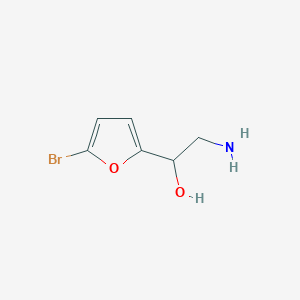

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is a brominated furan derivative featuring an amino alcohol functional group. The core structure consists of a 5-bromo-substituted furan ring linked to an ethanolamine moiety.

Properties

Molecular Formula |

C6H8BrNO2 |

|---|---|

Molecular Weight |

206.04 g/mol |

IUPAC Name |

2-amino-1-(5-bromofuran-2-yl)ethanol |

InChI |

InChI=1S/C6H8BrNO2/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2 |

InChI Key |

GWZTUNVYBXSBRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Br)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol typically involves the bromination of furan followed by the introduction of the ethan-1-ol and amino groups. One common method involves the bromination of furan to form 5-bromofuran, which is then reacted with ethylene oxide in the presence of a base to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as sodium thiolate (NaSR), primary amines (RNH2), or alkyl halides (R-X) can be used under basic conditions.

Major Products

Oxidation: Formation of 2-amino-1-(5-bromofuran-2-yl)ethan-1-one.

Reduction: Formation of 2-amino-1-(furan-2-yl)ethan-1-ol.

Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Substituents/Functional Groups | CAS Number | Key Features |

|---|---|---|---|---|---|

| 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol | C₅H₇N₃OS | 199.01 | Thiazole ring, amino alcohol | EN300-384135 | Heterocyclic sulfur analog |

| (R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethanol | C₈H₉BrFNO | 234.07 | Bromo-fluoro-phenyl, chiral center | 1213027-14-5 | Aromatic halogenation, stereospecific |

| 2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol | C₉H₁₂BrNO | 230.10 | Bromo-methylphenyl, amino alcohol | 1270477-86-5 | Steric hindrance from methyl group |

| 1-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride | C₆H₉BrClNO | 226.5 | Bromofuran, amine hydrochloride salt | 2250241-99-5 | Enhanced solubility (salt form) |

Key Observations:

- Heterocyclic vs. Aromatic Backbones: The bromofuran core in the target compound contrasts with thiazole () or phenyl rings ().

- Substituent Effects: Bromine in the target compound may enhance electrophilic aromatic substitution, similar to bromophenyl analogs ().

- Functional Group Modifications: The hydrochloride salt in improves aqueous solubility compared to freebase amino alcohols, a critical factor in pharmaceutical applications .

Physicochemical and Reactivity Trends

- Molecular Weight: The target compound (estimated ~222.05 g/mol, based on C₆H₈BrNO₂) is lighter than phenyl-substituted analogs (230–234 g/mol), likely due to the smaller furan ring .

- Solubility: Amino alcohols generally exhibit moderate polarity. The hydrochloride salt () shows higher solubility in polar solvents, whereas methyl or fluoro substituents () may slightly increase lipophilicity .

- Stereochemical Considerations : The (R)-configuration in highlights the importance of chirality in biological activity, though stereochemical data for the target compound are unavailable .

Biological Activity

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is an organic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by various studies and data.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring substituted with a bromine atom and an aminoethanol moiety. The presence of the amino group allows for hydrogen bonding, which is crucial for its interactions with biological targets.

Biological Activity

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. Research has shown that compounds containing furan rings can inhibit bacterial growth, suggesting that this compound may also possess similar activities. For instance, a study reported that derivatives of furan demonstrated significant antimicrobial effects against various pathogens, indicating a potential for drug development targeting infections .

Anti-inflammatory Effects

In addition to antimicrobial properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. Compounds with similar structural features have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Mechanism of Action

The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors in biological systems. The hydroxyl and amino groups can facilitate binding to protein targets, potentially leading to inhibition or modulation of enzymatic activity. For example, studies on similar compounds have highlighted their ability to interfere with enzyme functions critical for pathogen survival .

Research Findings and Case Studies

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored as a lead compound in drug development. Its potential applications include:

Antibiotic Development

The compound's antimicrobial properties make it a candidate for developing new antibiotics, particularly against resistant strains of bacteria.

Anti-inflammatory Drugs

Research into its anti-inflammatory effects could lead to new treatments for chronic inflammatory diseases.

Pharmaceutical Intermediate

Due to its unique structure, it may serve as an intermediate in synthesizing more complex pharmaceutical agents.

Q & A

Q. Key Considerations :

- Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity) .

- Temperature control (50–80°C for bromination; room temperature for amination) .

What spectroscopic techniques are effective for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) :

- NMR : Distinct signals for the furan protons (δ 6.5–7.5 ppm) and the ethan-1-ol moiety (δ 3.5–4.0 ppm). The amino group may appear as a broad singlet (δ 1.5–2.5 ppm) .

- NMR : The brominated carbon (C-5) shows a deshielded signal (~110 ppm), while the hydroxyl-bearing carbon appears at ~65 ppm .

Q. Mass Spectrometry (MS) :

- ESI-MS : Molecular ion peak at ~234 (corresponding to ) with fragmentation patterns confirming the bromofuran and amino-alcohol groups .

Q. Infrared (IR) Spectroscopy :

- Broad O–H stretch (~3200 cm) and N–H bend (~1600 cm) .

How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Advanced Research Question

Methodological Strategies :

- Solvent Optimization : Use DMF for bromination (enhances electrophilic substitution) and THF for amination (improves nucleophilic attack) .

- Catalyst Screening : Palladium catalysts (e.g., ) for coupling reactions with aryl halides .

- Temperature Gradients : Higher yields (≥75%) are achieved at 60°C for bromination, while amination proceeds optimally at 25°C .

Q. Data Contradiction Analysis :

- Discrepancies in reported yields (e.g., 50–80%) may arise from residual moisture in solvents or incomplete deprotection. Use anhydrous conditions and monitor reactions via TLC .

How should researchers address contradictions in reported biological activities of this compound?

Advanced Research Question

Experimental Design :

- Dose-Response Studies : Compare IC values across assays (e.g., antimicrobial vs. anticancer) to identify activity thresholds .

- Assay Validation : Use standardized cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .

Q. Case Study :

- Conflicting data on antimicrobial activity (MIC: 8–32 µg/mL) may reflect differences in bacterial strains (Gram-positive vs. Gram-negative). Replicate assays under identical conditions (pH 7.4, 37°C) .

What are the key considerations in designing interaction studies with enzymes or receptors?

Advanced Research Question

Methodological Framework :

Binding Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (, ) between the compound and target enzymes (e.g., kinases) .

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence to infer conformational changes in enzymes .

Structural Analysis :

Q. Case Study :

- Methylation of the hydroxyl group improves metabolic stability (t increased from 2.1 to 6.8 hours in liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.